5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide
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Overview
Description
5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide: is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as chloro, fluorobenzyl, sulfanyl, and sulfamoylphenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.
Formation of the Sulfanyl Linkage: The sulfanyl group is incorporated through a thiolation reaction using a thiol reagent.
Attachment of the Sulfamoylphenyl Group: The final step involves the coupling of the sulfamoylphenyl group to the pyrimidine ring using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into their functions and mechanisms.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide
- 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-sulfamoylphenyl)-4-pyrimidinecarboxamide
Uniqueness
The uniqueness of 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide lies in its specific combination of functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H18ClFN4O3S2 |
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Molecular Weight |
481.0 g/mol |
IUPAC Name |
5-chloro-2-[(4-fluorophenyl)methylsulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H18ClFN4O3S2/c21-17-11-25-20(30-12-14-1-5-15(22)6-2-14)26-18(17)19(27)24-10-9-13-3-7-16(8-4-13)31(23,28)29/h1-8,11H,9-10,12H2,(H,24,27)(H2,23,28,29) |
InChI Key |
AYFOZXFFJLORIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F)S(=O)(=O)N |
Origin of Product |
United States |
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